molecular formula C12H7Cl3 B1345122 2,2',6-Trichlorobiphenyl CAS No. 38444-73-4

2,2',6-Trichlorobiphenyl

Cat. No. B1345122
CAS RN: 38444-73-4
M. Wt: 257.5 g/mol
InChI Key: MVXIJRBBCDLNLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated biphenyls, including 2,2',6-Trichlorobiphenyl, can be achieved through various methods. One approach involves the coupling of benzene or chlorobenzene with labelled anilines to produce biphenyls with specific chlorine substitutions . Another method includes a reaction sequence that leads to the formation of a persistent radical with a propeller-like conformation, which may be related to the synthesis of trichlorobiphenyls .

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls is characterized by the presence of two phenyl rings connected by a single bond, allowing for a certain degree of rotation. The substitution of chlorine atoms influences the overall geometry and electronic distribution within the molecule. For instance, the crystal structure of a related compound, (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, exhibits a propeller-like conformation due to the steric effects of the chlorine atoms .

Chemical Reactions Analysis

Chlorinated biphenyls can undergo various chemical reactions, including dechlorination under UV-irradiation. The reactivity towards dechlorination is influenced by steric and electronic effects, as well as the presence of alkali, which can lead to competitive elimination between ortho and para chlorine atoms . Additionally, the carbonylation reaction of dichlorobiphenyls can result in the formation of chlorophenylbenzoic acids, with the substitution pattern affecting the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2',6-Trichlorobiphenyl are determined by its molecular structure and the presence of chlorine atoms. These properties include its melting point, boiling point, solubility, and vapor pressure. The electronic properties, such as reduction potential, are also important as they influence the reactivity of the compound . The presence of chlorine atoms can lead to specific interactions with biological tissues, as seen in the accumulation of related chlorobiphenyls in the lung parenchyma of mice .

Scientific Research Applications

1. Environmental Impact and Metabolism

2,2',6-Trichlorobiphenyl and similar compounds have been studied for their persistence and metabolism in various environmental contexts. For instance, the marsh plant Veronica Beccabunga metabolizes 2,5,4′-trichlorobiphenyl to monohydroxy derivatives, highlighting the biological processes involved in breaking down such compounds in ecosystems (Moza, Kilzer, Weisgerber, & Klein, 1976).

2. Photodechlorination in Alcoholic Solutions

Research has explored the dechlorination of 2,4,6-trichlorobiphenyl through photolysis in both alkaline and neutral alcoholic solutions. This study provides insights into the reactivity and selectivity towards dechlorination of such compounds, which is significant for understanding their environmental fate and potential for remediation (Nishiwaki, Usui, Anda, & Hida, 1979).

3. Synthesis and Labeling for Research

The synthesis of labeled biphenyls, including variants like 2,3,6-trichlorobiphenyl, from corresponding anilines has been documented. This research is crucial for creating labeled compounds for further study, especially in tracking and analyzing their behavior in different systems (Bergman & Wachtmeister, 1977).

4. Analytical Detection Techniques

Advanced techniques like adsorptive stripping voltammetry have been developed for the determination of trichlorobiphenyl in various concentrations. Such methods are vital for accurately measuring the presence of these compounds in environmental samples (Lam & Kopanica, 1984).

5. Biological Metabolism and Excretion

Studies have shown that certain chlorobiphenyls, including 2,4',5-trichlorobiphenyl, undergo metabolism through the mercapturic acid pathway in animals, leading to excretion in bile and urine. This research is important for understanding the biotransformation and potential health impacts of these compounds (Bakke, Bergman, & Larsen, 1982).

6. Destruction in Aqueous Solutions

Research into the destruction of trichlorobiphenyls in aqueous solutions, such as through hydrous pyrolysis/oxidation, provides valuable insights into potential remediation techniques for environments contaminated with these compounds (Leif, Knauss, Mew, & Aines, 1997).

7. Bacterial Metabolism

The metabolism of trichlorobiphenyls by bacteria, such as Acinetobacter sp. P6, has been studied to understand the biodegradation pathways and potentialfor bioremediation of contaminated sites. These studies provide insights into how bacteria can transform these compounds, potentially leading to more effective cleanup strategies (Furukawa, Tonomura, & Kamibayashi, 1979).

8. Degradation in Model Ecosystems

Laboratory model ecosystem studies have examined the degradation and fate of various chlorobiphenyls, including tri-, tetra-, and pentachlorobiphenyls, compared with DDE. Such research is significant for understanding the environmental persistence and potential biomagnification of these compounds (Metcalf, Sanborn, Lu, & Nye, 1975).

9. Solubility in Supercritical Fluids

Studies on the solubility of chlorobiphenyls, including trichlorobiphenyl, in supercritical fluids such as carbon dioxide, provide valuable data for understanding the physical and chemical properties of these compounds. This information can be crucial for designing processes for their extraction or separation (Anitescu & Tavlarides, 1999).

Safety And Hazards

PCBs, including 2,2’,6-Trichlorobiphenyl, were banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects . In animal models, consumption of 2,4,6-trichlorophenol leads to an increased incidence of lymphomas, leukemia, and liver cancer . It is classified as Group B2 (probable human carcinogen) by the United States Environmental Protection Agency .

properties

IUPAC Name

1,3-dichloro-2-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXIJRBBCDLNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074777
Record name 2,2',6-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',6-Trichlorobiphenyl

CAS RN

38444-73-4
Record name 2,2',6-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',6-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',6-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D412D898H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
SH Jo, SY Choi, KT Kim, CO Lee - Journal of cardiovascular …, 2001 - journals.lww.com
Polychlorinated biphenyls (PCBs) have been known as serious environmental pollutants, causing developmental delays, motor dysfunction, and decrease in brain dopamine level in …
Number of citations: 13 journals.lww.com
KF Arcaro, L Yi, RF Seegal, DD Vakharia… - Journal of cellular …, 1999 - Wiley Online Library
Polychlorinated biphenyls (PCBs) are ubiquitous environmental contaminants whose effects on biological systems depend on the number of and the positions of the chlorine …
Number of citations: 87 onlinelibrary.wiley.com
ØA Voie, F Fonnum - Archives of toxicology, 2000 - Springer
In this paper the effect of polychlorinated biphenyls (PCBs) on the production of reactive oxygen species (ROS) in rat synaptosomes is elucidated. The effect of methylmercury (MeHg) …
Number of citations: 55 link.springer.com
SH Jo, SY Choi, KT Kim, CO Lee - Biophysical Journal, 2001 - hero.epa.gov
Effects of 2,2',6-trichlorobiphenyl (2,2',6-TCB) on contraction, Ca2+ transient and Ca2+ current of cardiac myocytes | Health & Environmental Research Online (HERO) | US EPA …
Number of citations: 0 hero.epa.gov
C Liu, C Gu, K Yu, H Li, BJ Teppen… - … science & technology, 2015 - ACS Publications
Strong sorption of planar nonionic organic chemicals by clay minerals has been observed for important classes of organic contaminants including polyaromatic hydrocarbons (PAHs), …
Number of citations: 42 pubs.acs.org
Q Zhang, Y Guo, M Huang, H Li, C Gu - Chemical Engineering Journal, 2015 - Elsevier
In this study, a montmorillonite-templated Fe 0 /Ni 0 bimetallic material was synthesized and utilized to degrade polychlorinated biphenyls (PCBs). Two PCB congeners 3,3′,5- and 2,2…
Number of citations: 30 www.sciencedirect.com
R Tandlich, B Brežná, K Dercová - Chemosphere, 2001 - Elsevier
The effect of two terpenes, carvone and limonene, on the biodegradation of DELOR 103, a commercial mixture of polychlorinated biphenyls (PCBs), by Pseudomonas stutzeri, an isolate …
Number of citations: 83 www.sciencedirect.com
B Vrana, K Dercova, Š Baláž, A Ševčíková - World Journal of Microbiology …, 1996 - Springer
Chlorobenzoic acids (CBA) are frequently dead-end products of partial aerobic biodegradation of polychlorinated biphenyls (PCB). When CBA produced from PCB accumulate in the …
Number of citations: 34 link.springer.com
VS Magar, GW Johnson, RC Brenner… - … science & technology, 2005 - ACS Publications
Under anaerobic conditions, such as those typically found in buried sediments, the primary metabolic pathway for polychlorinated biphenyls (PCBs) is reductive dechlorination in which …
Number of citations: 97 pubs.acs.org
M Chaychian, J Silverman, M Al-Sheikhly… - … science & technology, 1999 - ACS Publications
Complete degradation of 2,2‘,6,6‘-tetrachlorobiphenyl (PCB-54) in transformer oil is achieved by ionizing radiation without degradation of the oil. γ-Irradiation of transformer oil …
Number of citations: 51 pubs.acs.org

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